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Abstract
4-(3-Bromo-4-methoxyphenyl)pyridine is a substituted pyridine derivative of significant

interest in medicinal chemistry and materials science. As a heterocyclic building block, its utility

in the synthesis of complex molecular architectures is predicated on a thorough understanding

of its fundamental physicochemical properties.[1] These properties—including melting point,

solubility, and ionization constant (pKa)—govern its reactivity, bioavailability, formulation

feasibility, and overall suitability for various applications, from active pharmaceutical ingredients

(APIs) to electronic materials.[1] This guide provides a comprehensive overview of the core

physicochemical characteristics of 4-(3-Bromo-4-methoxyphenyl)pyridine, details rigorous

experimental protocols for their determination, and offers insights into the scientific rationale

behind these methodologies.

Compound Identification and Structure
The unambiguous identification of a chemical entity is the foundation of all subsequent

scientific investigation. The structural features of 4-(3-Bromo-4-methoxyphenyl)pyridine—a

pyridine ring linked at the 4-position to a 3-bromo-4-methoxyphenyl group—confer a unique
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combination of aromaticity, polarity, and hydrogen-bonding capability that dictates its physical

and chemical behavior.

Table 1: Core Compound Identifiers

Identifier Value Source

IUPAC Name
4-(3-Bromo-4-

methoxyphenyl)pyridine
N/A

CAS Number 191602-60-5 [2]

Molecular Formula C₁₂H₁₀BrNO [2]

Molecular Weight 264.12 g/mol [2]

Canonical SMILES
COC1=C(C=C(C=C1)C2=CC=

NC=C2)Br
N/A

Physical Form Solid at room temperature. [3][4]

Key Physicochemical Properties
The following section details the critical physicochemical parameters of 4-(3-Bromo-4-
methoxyphenyl)pyridine. Where specific experimental data is not publicly available, we

present robust, validated protocols for its determination, grounded in established laboratory

practices.

Table 2: Summary of Physicochemical Properties

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 15 Tech Support

http://thoreauchem.com/prod/42547/
http://thoreauchem.com/prod/42547/
http://thoreauchem.com/prod/42547/
https://www.sigmaaldrich.com/JP/ja/product/chemscenellcpreferredpartner/ciah987ec8da?context=bbe
https://www.sigmaaldrich.com/JP/ja/product/aldrich/cds007984
https://www.benchchem.com/product/b060724?utm_src=pdf-body
https://www.benchchem.com/product/b060724?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b060724?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value / Data Remarks

Melting Point (°C)
Data not available. Requires

experimental determination.

A sharp melting range is a key

indicator of purity.[5]

Boiling Point (°C)
Predicted for isomer: 353.5 ±

32.0 at 760 mmHg.

This is a predicted value for

the positional isomer 3-(3-

Bromo-4-

methoxyphenyl)pyridine and

should be used as a rough

estimate only.[3]

Aqueous Solubility

Expected to be sparingly

soluble. Requires experimental

determination.

Solubility is a critical parameter

for drug development,

influencing absorption and

formulation.[6][7]

pKa
Data not available. Requires

experimental determination.

The pyridine nitrogen imparts

basicity; this value is crucial for

understanding ionization at

physiological pH.[8]

Melting Point
The melting point is a fundamental thermal property that provides a primary indication of a solid

compound's purity.[5] Pure crystalline solids typically exhibit a sharp melting range of 1-2°C.[5]

Impurities tend to depress and broaden this range.[5]

Rationale for Experimental Determination: Given the absence of published data for 4-(3-
Bromo-4-methoxyphenyl)pyridine, its melting point must be determined experimentally. The

capillary method using a digital melting point apparatus is the standard, offering precision and

reproducibility.[9] A preliminary rapid scan is efficient for estimating the approximate range,

followed by a slow, careful measurement for accuracy.[10]

Aqueous Solubility
Solubility, particularly in aqueous media, is a cornerstone of drug development. It directly

impacts a compound's dissolution rate, absorption, and bioavailability. Most drug candidates
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are weak acids or bases, making their solubility pH-dependent.[6]

Rationale for Experimental Determination: The shake-flask method is the gold standard for

determining equilibrium solubility.[6] This technique involves agitating an excess of the solid

compound in a specific solvent (e.g., buffered aqueous solutions at various pH levels) at a

constant temperature until equilibrium is achieved.[6][11] Subsequent analysis of the

supernatant provides the concentration of the dissolved solute, representing its solubility under

those conditions.

Ionization Constant (pKa)
The pKa is the negative logarithm of the acid dissociation constant and is a quantitative

measure of a substance's acidity or basicity. For 4-(3-Bromo-4-methoxyphenyl)pyridine, the

pKa will reflect the basicity of the pyridine nitrogen atom. This value is critical for predicting a

molecule's charge state at a given pH, which in turn influences its solubility, lipophilicity, and

ability to interact with biological targets.[8]

Rationale for Experimental Determination: Potentiometric titration is a highly precise and widely

used method for pKa determination.[12][13][14] The method involves the gradual addition of a

titrant (an acid or base) to a solution of the compound while monitoring the pH.[12] The

inflection point of the resulting titration curve corresponds to the pKa.[14] Maintaining a

constant ionic strength during the titration is crucial for accurate results.[8][12]

Spectral Properties
Spectroscopic data provides irrefutable evidence of a molecule's structure and is essential for

identity confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic

protons on both the pyridine and phenyl rings, as well as a characteristic singlet for the

methoxy (-OCH₃) group protons. Based on related structures, the methoxy singlet would

likely appear around 3.9 ppm.[15] The aromatic region (approx. 6.9-8.7 ppm) would

display a complex pattern of doublets and doublets of doublets, reflecting the substitution

pattern.[15][16]
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¹³C NMR: The carbon spectrum will show signals for each unique carbon atom in the

molecule. The methoxy carbon is expected around 56 ppm, while the aromatic carbons

would appear in the 110-160 ppm range.[15][16]

Infrared (IR) Spectroscopy: The IR spectrum will reveal characteristic vibrations of the

functional groups. Key expected absorptions include C-H stretching from the aromatic rings

(~3000-3100 cm⁻¹), C=C and C=N stretching within the aromatic rings (~1400-1600 cm⁻¹),

and strong C-O stretching from the methoxy ether group (~1250 cm⁻¹ and ~1020 cm⁻¹).[17]

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to

confirm the elemental composition by providing a highly accurate mass of the molecular ion

([M+H]⁺). For C₁₂H₁₀BrNO, the expected m/z would be approximately 263.9973, showing a

characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in a nearly 1:1

ratio).

Experimental Protocols
The following protocols are designed as self-validating systems, incorporating best practices for

accuracy and reproducibility.

Protocol: Melting Point Determination
This protocol uses the capillary method with a digital apparatus.

Sample Preparation: Ensure the compound is completely dry.[18] Finely crush a small

amount of the solid into a powder.

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a

small amount. Invert the tube and tap it gently on a hard surface or drop it through a long

glass tube to pack the solid into the closed end to a height of 2-3 mm.[5][18]

Apparatus Setup: Place the loaded capillary into the heating block of the melting point

apparatus.[18]

Rapid Determination (Optional): If the melting point is unknown, perform a fast run with a

heating ramp of 10-20°C per minute to find an approximate range.[10]
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Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate

melting point.[18] Prepare a new sample and heat at a slow ramp rate of 1-2°C per minute.

[10]

Data Recording: Record the temperature at which the first droplet of liquid appears (T₁) and

the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is

T₁–T₂.

Validation: Perform the measurement in triplicate to ensure consistency. For identity

confirmation, a mixed melting point test with an authentic standard can be performed; a

depression or broadening of the range indicates the samples are not identical.[5][10]
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Prepare Dry, Powdered Sample

Load Sample into Capillary Tube (2-3 mm)

Insert into Apparatus

Fast Ramp (10-20°C/min) to find Approx. Range

If unknown

Slow Ramp (1-2°C/min) for Precise Measurement

If known

Cool Apparatus to 20°C below Approx. MP

Record T1 (First Droplet) and T2 (Fully Liquid)

Report Melting Range (T1-T2)

Click to download full resolution via product page

Caption: Workflow for Melting Point Determination.
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Protocol: Aqueous Solubility Determination (Shake-
Flask Method)
This protocol determines equilibrium solubility at a controlled temperature and pH.

Media Preparation: Prepare aqueous buffers at desired pH values (e.g., pH 1.2, 4.5, 6.8, 7.4)

to simulate physiological conditions.

Sample Preparation: Add an excess amount of solid 4-(3-Bromo-4-
methoxyphenyl)pyridine to vials containing a known volume of the prepared buffer. The

solid should be in excess to ensure a saturated solution is formed.

Equilibration: Seal the vials and place them in an orbital shaker or rotator in a temperature-

controlled environment (e.g., 25°C or 37°C).[11] Agitate the samples for a predetermined

time (e.g., 24, 48, or 72 hours) until equilibrium is reached. Equilibrium is confirmed when

consecutive measurements show no change in concentration.[6]

Phase Separation: After equilibration, allow the vials to stand to let undissolved solids settle.

Carefully withdraw an aliquot of the supernatant. Immediately filter the aliquot through a sub-

micron filter (e.g., 0.22 µm) to remove any remaining solid particles.[19]

Analysis: Quantify the concentration of the dissolved compound in the filtrate using a

validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with

UV detection.

Validation: Perform each solubility measurement in at least triplicate to ensure reproducibility.

[11]
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Add Excess Solid to Buffered Media

Seal and Agitate at Constant Temperature

Equilibrate for 24-72h

Stop Agitation & Allow to Settle

Withdraw Supernatant

Filter through 0.22 µm Syringe Filter

Analyze Filtrate Concentration (e.g., HPLC)

Report Solubility (e.g., mg/mL)

Click to download full resolution via product page

Caption: Workflow for Equilibrium Solubility Determination.

Protocol: pKa Determination (Potentiometric Titration)
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This protocol outlines the determination of pKa using an automated titrator.

Apparatus Calibration: Calibrate the pH electrode using at least three standard aqueous

buffers (e.g., pH 4, 7, and 10).[8][12]

Solution Preparation:

Prepare a standardized titrant solution (e.g., 0.1 M HCl, as the compound is expected to

be basic).[12]

Accurately prepare a solution of the compound (e.g., 1 mM) in a suitable solvent system.

To maintain constant ionic strength, 0.15 M KCl can be added.[8][12]

Titration Process:

Place a known volume of the compound solution into the titration vessel.

Immerse the calibrated pH electrode and the titrant dispenser into the solution.[12]

Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with pH

measurements, especially for basic pKa values.[8][12]

Begin the titration by adding small, precise increments of the titrant. Record the pH after

each addition, allowing the reading to stabilize.

Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa is

determined from the inflection point of the resulting sigmoidal curve. This can be calculated

using the first or second derivative of the curve.

Validation: Perform the titration a minimum of three times to ensure the reliability of the pKa

value.[8][12] Report the average pKa and standard deviation.
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Calibrate pH Electrode (pH 4, 7, 10)

Immerse Electrode in Analyte Solution

Prepare Analyte Solution with Constant Ionic Strength (KCl)

Purge with Nitrogen to Remove CO2

Titrate with Standardized Acid (e.g., 0.1 M HCl)

Record pH vs. Titrant Volume

Plot Titration Curve and Determine Inflection Point

Calculate pKa from Inflection Point

Click to download full resolution via product page

Caption: Workflow for pKa Determination via Potentiometric Titration.

Applications and Significance in Drug Development
The physicochemical properties of 4-(3-Bromo-4-methoxyphenyl)pyridine are not merely

academic data points; they are critical predictors of the compound's behavior in both synthetic

and biological systems.
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Medicinal Chemistry: The pyridine scaffold is a privileged structure in drug design.[1][7] The

bromo-substituent serves as a versatile synthetic handle for transition-metal-catalyzed cross-

coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the rapid generation of

diverse compound libraries for lead optimization.[1][20]

Pharmacokinetics: Solubility and pKa are paramount for predicting a drug's absorption,

distribution, metabolism, and excretion (ADME) profile. A compound's solubility limits its

maximum absorbable dose, while its pKa determines its charge state in different body

compartments (e.g., stomach, intestine, blood), which profoundly affects its ability to cross

cell membranes.[8]

Formulation Science: A well-defined melting point and solid-state characterization are

essential for developing stable, manufacturable drug formulations. Poorly soluble

compounds often require advanced formulation strategies, the selection of which depends

on a precise understanding of their solubility profile.

Conclusion
4-(3-Bromo-4-methoxyphenyl)pyridine is a valuable heterocyclic intermediate with significant

potential in scientific research, particularly in the development of novel therapeutics. While

some of its physicochemical properties are not yet documented in the public domain, they can

be reliably determined using the robust, standardized protocols detailed in this guide. A

comprehensive characterization of its melting point, solubility, pKa, and spectral features

provides the essential foundation for its intelligent application in synthesis, enabling

researchers to unlock its full potential in creating next-generation molecules.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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